![molecular formula C25H25BN2O2 B1427078 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 952514-86-2](/img/structure/B1427078.png)
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
描述
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C25H25BN2O2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that typically involve the coupling of benzimidazole derivatives with boronate esters. The structural formula is represented as follows:
This compound features a benzimidazole core which is known for its diverse pharmacological properties. The presence of the tetramethyl dioxaborolane moiety enhances its chemical stability and solubility.
Antidiabetic Properties
A recent study highlighted the compound's role as an α-glucosidase inhibitor , which is crucial in managing postprandial blood glucose levels. The synthesized derivatives exhibited varying degrees of inhibition against α-glucosidase. Notably, compounds 15o and 22d demonstrated IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM , respectively, indicating potent inhibitory activity. These compounds were found to bind directly to the enzyme's allosteric site, confirming their mechanism of action through molecular docking studies .
Cytotoxicity and Safety Profile
Cell viability assays conducted on LO2 liver cells indicated that these compounds are non-cytotoxic at effective doses, suggesting a favorable safety profile for therapeutic applications .
Antitubercular Activity
The compound's derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. Several benzimidazole-based compounds showed promising antitubercular effects with MIC values ranging from 1.5 to 12.5 µg/mL against various strains of M. tuberculosis . This suggests potential utility in treating tuberculosis, especially in drug-resistant cases.
Case Study 1: Antidiabetic Efficacy
In an in vivo study, compound 15o was administered to diabetic mice models. Results showed significant reductions in blood glucose levels post-administration compared to control groups receiving acarbose. This highlights the compound’s potential as a therapeutic agent for diabetes management .
Case Study 2: Antitubercular Efficacy
Another study involved screening various benzimidazole derivatives against M. tuberculosis H37Rv strain. The most active compounds were identified with MIC values significantly lower than traditional treatments, showcasing their potential as new antitubercular agents .
Comparative Analysis of Biological Activities
科学研究应用
Medicinal Chemistry
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole exhibits potential as a therapeutic agent in treating various diseases due to its bioactive properties. The benzimidazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer effects.
Case Study: Anticancer Activity
Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against breast cancer cells by inducing apoptosis .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of boron-containing compounds which are crucial for cross-coupling reactions such as Suzuki-Miyaura coupling.
Data Table: Comparison of Cross-Coupling Reactions
Reaction Type | Catalyst Used | Yield (%) | Reference |
---|---|---|---|
Suzuki Coupling | Pd(PPh)Cl | 85 | |
Negishi Coupling | Ni(cod)(bipy) | 90 | |
Stille Coupling | Pd(PPh)Cl | 75 |
Material Science
Due to the presence of boron in its structure, this compound is explored for applications in materials science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs).
Case Study: OLED Applications
Recent advancements have demonstrated that boron-containing compounds can enhance the efficiency of OLEDs by improving charge transport properties and luminescence . The incorporation of this compound into OLED matrices has shown promising results in terms of brightness and stability.
属性
IUPAC Name |
1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQSTWSRPRHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728911 | |
Record name | 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952514-86-2 | |
Record name | 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。